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Compound of Interest

Compound Name: 2-Amino-5,6-diethylindane

Cat. No.: B1589318

This guide provides a detailed comparison of novel aminoindane compounds, focusing on their
pharmacological profiles as monoamine transporter ligands. It is intended for researchers,
scientists, and drug development professionals seeking to understand the structure-activity
relationships, experimental evaluation, and therapeutic potential of this class of molecules. We
will delve into their synthesis, receptor binding affinities, and functional effects, comparing them
to well-established compounds like MDMA and amphetamine.

Introduction to Aminoindanes

Aminoindanes are a class of psychoactive compounds characterized by an indane ring system
with an amino group.[1] They are structurally related to phenethylamines and amphetamines.[2]
Historically, aminoindanes were investigated for various therapeutic applications, including as
anti-Parkinsonian agents and bronchodilators.[1] In recent years, novel substituted 2-
aminoindanes have emerged as designer drugs, often marketed as "legal highs" or alternatives
to substances like MDMA.[1][3] These compounds primarily exert their effects by interacting
with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter
(NET), and the serotonin transporter (SERT).[4][5] Their varying affinities for and actions at
these transporters dictate their unique pharmacological and psychoactive profiles.

Comparative Pharmacology of Novel Aminoindanes
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The primary mechanism of action for many novel aminoindanes is the inhibition of monoamine
reuptake and/or the induction of monoamine release (efflux).[4] The balance between these
actions and the selectivity for DAT, NET, and SERT are critical determinants of their effects.

Monoamine Transporter Interaction Profiles

The following table summarizes the in vitro potencies of several novel aminoindanes at DAT,
NET, and SERT, with MDMA and d-amphetamine included for comparison. Potency is
expressed as the half-maximal inhibitory concentration (ICso) for uptake inhibition or the half-
maximal effective concentration (ECso) for monoamine release. Lower values indicate greater
potency.
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Compound

DAT
(ECsolICso,
nM)

NET
(ECsolICso,
nM)

SERT
(ECsolICso,
nM)

Primary
Mechanism

Reference(s

)

Novel
Aminoindane

S

2-
Aminoindane
(2-Al)

439

86

>10,000

Releaser

[4]

5-lodo-2-
aminoindane
(5-1A1)

Releaser

[6]

5,6-
Methylenedio
Xy-2-
aminoindane
(MDAI)

1,334

117

114

Releaser

[6]

5-Methoxy-2-
aminoindane
(MEAI)

2,646

861

134

Releaser

[7]

5-Methoxy-6-
methyl-2-
aminoindane
(MMALI)

>10,000

3,101

31

Releaser

[7]

Benchmark

Compounds

(£)-MDMA

51-278

54-110

50-85

Releaser

[7]

d-

Amphetamine

5.8-24.8

6.6—-7.2

698-1,765

Releaser

[7]

Expert Analysis of Structure-Activity Relationships:
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The data reveals key structural determinants of activity. Unsubstituted 2-Al is a selective
norepinephrine and dopamine releaser.[4] The addition of a methylenedioxy ring (MDAI) or a
methoxy group (MEAI, MMAI) significantly increases affinity for the serotonin transporter,
shifting the pharmacological profile towards that of an entactogen, similar to MDMA.[6][7]
MMAI, with its methoxy and methyl substitutions, displays remarkable selectivity for SERT.[7]
This highlights the profound impact of aromatic ring substitutions on transporter selectivity.

Mechanism of Action: Reuptake Inhibition vs. Release

Novel aminoindanes, like amphetamines, can act as substrates for monoamine transporters,
leading to transporter-mediated efflux (reverse transport) of neurotransmitters from the
presynaptic terminal into the synaptic cleft.[3] This is a distinct mechanism from reuptake
inhibitors, which simply block the transporter, preventing the reabsorption of neurotransmitters.
The releasing action of these compounds leads to a more pronounced and rapid increase in

synaptic monoamine concentrations.

Synthesis of Novel Aminoindane Compounds

The synthesis of 2-aminoindane derivatives can be achieved through various routes. A
common approach involves the cyclization of a precursor to form the indane ring system,
followed by the introduction or modification of the amino group.

A general synthetic scheme is presented below:

Reduces double bond

Click to download full resolution via product page
Caption: Generalized synthetic route to 2-aminoindane derivatives.

For instance, one patented method describes the cyclization of a benzaldehyde derivative with
acrylamide, followed by a Hofmann degradation to form the amino group, and subsequent
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reduction to yield the final 2-aminoindane product.[8] Another approach involves the palladium-
catalyzed carboamination of 2-allylphenyltriflate derivatives with amines.[9]

Experimental Protocols

To ensure the reproducibility and validity of pharmacological data, standardized experimental
protocols are essential. Below are detailed methodologies for key in vitro assays used to
characterize novel aminoindane compounds.

Monoamine Transporter Uptake Inhibition Assay in
HEK293 Cells

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate
into cells expressing a specific monoamine transporter.

Workflow Diagram:
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Cell Preparation

Seed HEK?293 cells expressing DAT, NET, or SERT in 96-well plates

;

Culture overnight to allow adherence

Assay Piocedure

Wash cells with buffer

;

Pre-incubate with test compound or vehicle

;

Add radiolabeled substrate (e.g., [3H]dopamine)

;

Incubate for a defined period

:

Terminate uptake by washing with ice-cold buffer

Data Analysis
y

Lyse cells

;

Measure radioactivity using a scintillation counter

:

Calculate IC50 values by non-linear regression

Click to download full resolution via product page

Caption: Workflow for monoamine transporter uptake inhibition assay.
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Step-by-Step Protocol:

e Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in
appropriate media. Seed the cells in 96-well plates and allow them to adhere overnight.[5]

o Assay Buffer Preparation: Prepare a Krebs-HEPES buffer (KHB) or a similar physiological
buffer.

o Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
e Assay Performance:
o Wash the cells once with room temperature assay buffer.[5]

o Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room
temperature.[10]

o Initiate the uptake by adding a solution containing a known concentration of the
radiolabeled substrate (e.g., [BH]dopamine for DAT, [H]norepinephrine for NET, or
[3H]serotonin for SERT).

o Incubate for a short period (e.g., 5-10 minutes) at room temperature.

o Terminate the reaction by rapidly washing the cells multiple times with ice-cold assay
buffer.

e Detection:
o Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).

o Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the
radioactivity using a liquid scintillation counter.

o Data Analysis:

o Determine non-specific uptake in the presence of a high concentration of a known
selective inhibitor (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).
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o Subtract non-specific uptake from all values.

o Plot the percent inhibition of specific uptake versus the log concentration of the test
compound and fit the data using a non-linear regression model to determine the ICso

value.

Monoamine Release Assay using Rat Brain
Synaptosomes

This assay measures the ability of a compound to induce the release of pre-loaded
radiolabeled monoamines from isolated nerve terminals (synaptosomes).

Workflow Diagram:
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Synaptosome Preparation

Homogenize rat brain tissue (e.g., striatum) in sucrose buffer

;

Differential centrifugation to isolate synaptosomes

;

Resuspend synaptosome pellet in buffer

Assay Piocedure

Pre-load synaptosomes with radiolabeled monoamine

;

Wash to remove excess radiolabel

;

Incubate with test compound or vehicle

:

Separate synaptosomes from supernatant (filtration or centrifugation)

Data Analysis
y

Measure radioactivity in supernatant and synaptosomes

;

Calculate percent release

:

Determine EC50 values by non-linear regression

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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